2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethan-1-ol
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Overview
Description
2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethan-1-ol is an aromatic ether with the molecular formula C8H8F3NO2 . This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to an ethan-1-ol moiety. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethan-1-ol typically involves the following steps:
Esterification: Nicotinic acid is esterified to yield an intermediate compound.
Oxidation: The intermediate is oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to generate another intermediate.
Final Reaction: The intermediate is reacted with sodium and ammonium chloride in ethanol solution to produce the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The trifluoromethyl group and pyridine ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethan-1-ol is not well-documented. the presence of the trifluoromethyl group and pyridine ring suggests that it may interact with various molecular targets and pathways. The trifluoromethyl group is known to influence the lipophilicity and metabolic stability of compounds, potentially affecting their biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridin-2-ol: Similar in structure but lacks the ethan-1-ol moiety.
2-(Trifluoromethyl)pyridine: Contains the trifluoromethyl group but lacks the ethan-1-ol moiety.
Pyrimidinamine derivatives: These compounds contain pyridine rings and exhibit similar biological activities.
Uniqueness
2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethan-1-ol is unique due to the combination of the trifluoromethyl group, pyridine ring, and ethan-1-ol moiety. This combination imparts distinct chemical and biological properties, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
2-[4-(trifluoromethyl)pyridin-2-yl]oxyethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c9-8(10,11)6-1-2-12-7(5-6)14-4-3-13/h1-2,5,13H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDURNZFWQFUAPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)OCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381809 |
Source
|
Record name | 2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
257295-59-3 |
Source
|
Record name | 2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-Trifluoromethyl-pyridin-2-yloxy)-ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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